Ozagrel methyl ester

Overview

Description

Ozagrel methyl ester is a chemical compound known for its role as an inhibitor of thromboxane A2 synthase. This compound is derived from ozagrel, which is used in the treatment of various cardiovascular diseases due to its antiplatelet aggregation and vasodilatory effects . This compound is a methyl ester derivative of ozagrel, and it has been studied for its potential therapeutic applications, particularly in the context of ischemic stroke and other thromboembolic conditions .

Mechanism of Action

Target of Action

Ozagrel methyl ester primarily targets thromboxane A2 (TXA2) synthase and P2Y12 , two proteins critical for platelet aggregation . TXA2 synthase is an enzyme responsible for the synthesis of thromboxane A2, a potent vasoconstrictor and platelet aggregator. P2Y12 is a receptor that plays a crucial role in platelet activation and aggregation .

Mode of Action

This compound interacts with its targets, leading to the inhibition of TXA2 synthase and P2Y12 . This interaction results in the suppression of thromboxane A2 synthesis and platelet aggregation, thereby exerting its therapeutic effects .

Biochemical Pathways

The inhibition of TXA2 synthase and P2Y12 disrupts the biochemical pathways involved in platelet aggregation. This disruption can lead to a decrease in thromboembolism, which is a characteristic feature of conditions like ischemic stroke .

Pharmacokinetics

The pharmacokinetics of this compound involves its metabolic conversion to other compounds. After administration, this compound is metabolized to form two metabolites, M1 and M2 . The metabolic conversion of this compound to M2 and M1, and the conversion of M2 to M1, are the primary metabolic pathways of this compound in the body .

Result of Action

The result of this compound’s action is the inhibition of platelet aggregation, which can potentially reduce the risk of thromboembolic events such as stroke . It has been found to exert protective effects against oxygen-glucose deprivation injury in PC12 cells, indicating its potential neuroprotective effect .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the metabolic conversion of this compound to its metabolites can be affected by factors such as the presence of certain enzymes in the body . .

Biochemical Analysis

Biochemical Properties

Ozagrel methyl ester plays a significant role in biochemical reactions by inhibiting the synthesis of thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation. This inhibition is achieved through the interaction of this compound with thromboxane A2 synthase, an enzyme responsible for the conversion of prostaglandin H2 to thromboxane A2. By binding to the active site of thromboxane A2 synthase, this compound effectively reduces the production of thromboxane A2, thereby decreasing platelet aggregation and vasoconstriction .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In endothelial cells, it enhances the production of nitric oxide, leading to vasodilation and improved blood flow. In platelets, this compound inhibits aggregation, thereby reducing the risk of clot formation. Additionally, it has been shown to modulate cell signaling pathways, such as the Rho kinase pathway, which plays a role in vascular smooth muscle contraction and cell migration . This compound also influences gene expression by downregulating the expression of pro-inflammatory cytokines and upregulating anti-inflammatory genes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to thromboxane A2 synthase, leading to the inhibition of thromboxane A2 production. This binding interaction is facilitated by the imidazole ring present in the structure of this compound, which interacts with the active site of the enzyme. Additionally, this compound has been shown to inhibit the activity of other enzymes involved in the arachidonic acid pathway, further reducing the production of pro-inflammatory mediators . These molecular interactions result in the overall anti-thrombotic and anti-inflammatory effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Initially, the compound exhibits a rapid onset of action, leading to immediate inhibition of thromboxane A2 synthesis and platelet aggregation. Over time, the stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound has been associated with sustained anti-thrombotic effects and improved vascular function in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits thromboxane A2 synthesis and reduces platelet aggregation without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, such as hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where the therapeutic benefits of this compound plateau at certain dosages, and further increases in dosage do not result in additional therapeutic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily in the liver and intestinal mucosa. The compound undergoes metabolic conversion to its primary metabolites, M1 and M2, through the action of hepatic enzymes. These metabolites are further processed and excreted via the biliary and renal routes . The metabolic pathways of this compound also involve interactions with various cofactors and enzymes, such as cytochrome P450, which play a role in its biotransformation and elimination .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is absorbed into the bloodstream and distributed to target tissues, where it exerts its pharmacological effects. Transporters and binding proteins, such as albumin, facilitate the movement of this compound within the body . The distribution of this compound is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and endoplasmic reticulum. The compound’s activity and function are influenced by its subcellular localization, as it interacts with specific enzymes and receptors within these compartments. Post-translational modifications, such as phosphorylation, can also affect the targeting and localization of this compound to specific organelles . These interactions and modifications play a crucial role in the compound’s overall pharmacological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ozagrel methyl ester typically involves the esterification of ozagrel. One common method includes the reaction of 4-bromomethyl methyl cinnamic acid methyl ester with sodium methoxide in methanol. The reaction mixture is stirred at room temperature for several hours to ensure complete reaction . The resulting product is then purified using column chromatography to obtain pure this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous stirring to ensure uniform reaction conditions. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Ozagrel methyl ester undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

Biology: Studied for its effects on platelet aggregation and thromboxane A2 synthesis.

Medicine: Investigated for its potential therapeutic applications in the treatment of ischemic stroke and other thromboembolic conditions.

Industry: Used in the production of cinnamates, which are important intermediates in the manufacture of perfumes, rubber, and plastics

Comparison with Similar Compounds

Similar Compounds

Paeonol: Another compound with antiplatelet aggregation activities.

Aspirin: A well-known antiplatelet agent that inhibits cyclooxygenase.

Clopidogrel: An antiplatelet drug that inhibits the P2Y12 receptor.

Uniqueness

Ozagrel methyl ester is unique in its selective inhibition of thromboxane A2 synthase, which distinguishes it from other antiplatelet agents like aspirin and clopidogrel that have broader mechanisms of action . This selectivity makes this compound particularly useful in conditions where specific inhibition of thromboxane A2 is desired .

Properties

IUPAC Name |

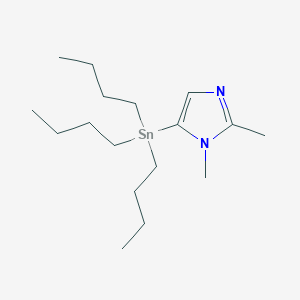

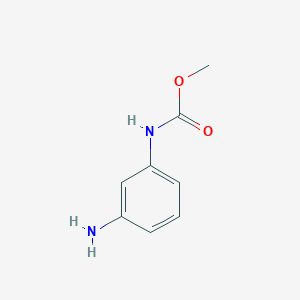

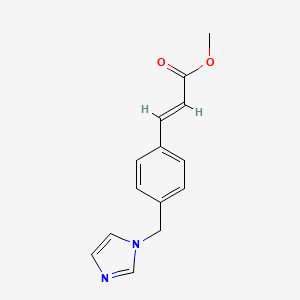

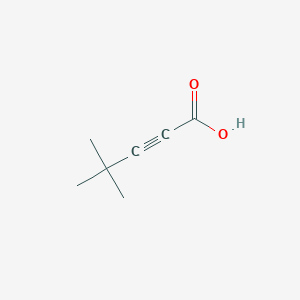

methyl (E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-18-14(17)7-6-12-2-4-13(5-3-12)10-16-9-8-15-11-16/h2-9,11H,10H2,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTLRFDGBBQSQMJ-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=C(C=C1)CN2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=C(C=C1)CN2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The research paper presents a new method for synthesizing ozagrel methyl ester using readily available starting materials and a straightforward reaction sequence []. The advantages of this method are its higher yield compared to existing methods and its reduced environmental impact, making it more suitable for large-scale production of this important pharmaceutical intermediate.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Propanal, 2,2-dimethyl-3-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B1367265.png)